molecular formula C20H16ClN3O2S B2629635 N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide CAS No. 1172453-38-1

N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide

Cat. No.: B2629635
CAS No.: 1172453-38-1
M. Wt: 397.88
InChI Key: DZUZRLCWFQIXOO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is often the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The interaction of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide with its target, DprE1, results in the inhibition of the enzyme’s activity . This inhibition disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide affects the biochemical pathway responsible for the synthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the cell wall . This disruption leads to the weakening of the cell wall and ultimately, the death of the bacterium .

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability

Result of Action

The result of the action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the synthesis of the cell wall, the compound causes the bacterium to lose its structural integrity and die .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) .

Cellular Effects

The cellular effects of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide are yet to be fully elucidated. It is known that benzothiazole derivatives can have a significant impact on cellular processes. For instance, they have been found to exhibit potent and specific activity against M. tuberculosis .

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit various enzymes, suggesting that they may exert their effects at the molecular level through enzyme inhibition .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-9-15(13(2)26-12)19(25)24(11-14-5-4-8-22-10-14)20-23-18-16(21)6-3-7-17(18)27-20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUZRLCWFQIXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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